molecular formula C17H12F2N2O2 B4878779 3-(4-fluorobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione

3-(4-fluorobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione

Cat. No. B4878779
M. Wt: 314.29 g/mol
InChI Key: MWMPSFHVEZJOIS-OQLLNIDSSA-N
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Description

3-(4-fluorobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as FFBI and has a unique structure that makes it a promising candidate for research purposes.

Mechanism of Action

The mechanism of action of FFBI is not fully understood. However, studies have shown that FFBI can inhibit the activity of certain enzymes and proteins that are essential for the survival and growth of cancer cells. FFBI can also induce apoptosis by activating certain signaling pathways. Additionally, FFBI has been shown to have antioxidant properties, which can protect cells from oxidative stress.
Biochemical and Physiological Effects:
FFBI has been shown to have various biochemical and physiological effects. Studies have shown that FFBI can inhibit the growth of cancer cells and induce apoptosis. FFBI has also been shown to have antibacterial and antifungal properties. Additionally, FFBI has been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the significant advantages of using FFBI in lab experiments is its relatively simple synthesis process. Additionally, FFBI has been extensively studied, and its potential applications in various fields have been well-documented. However, one of the limitations of using FFBI in lab experiments is its potential toxicity. Studies have shown that FFBI can be toxic to certain cells and tissues, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on FFBI. One of the significant areas of research is its potential use as an anticancer agent. Further studies are needed to determine the optimal dosage and administration method for FFBI. Additionally, more research is needed to understand the mechanism of action of FFBI fully. Further studies are also needed to determine the potential applications of FFBI in the treatment of neurological disorders and other diseases. Finally, more research is needed to determine the potential side effects and toxicity of FFBI.
Conclusion:
In conclusion, FFBI is a promising chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis process of FFBI is relatively simple, and its potential applications in the treatment of cancer, neurological disorders, and other diseases have been well-documented. However, further research is needed to fully understand the mechanism of action of FFBI and determine its potential side effects and toxicity.

Scientific Research Applications

FFBI has been extensively studied in scientific research due to its potential applications in various fields. One of the significant areas of research is its potential use as an anticancer agent. Studies have shown that FFBI can inhibit the growth of cancer cells and induce apoptosis. Additionally, FFBI has been studied for its potential applications in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. FFBI has also been studied for its antibacterial and antifungal properties.

properties

IUPAC Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O2/c18-13-5-1-11(2-6-13)9-15-16(22)21(17(23)20-15)10-12-3-7-14(19)8-4-12/h1-9H,10H2,(H,20,23)/b15-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWMPSFHVEZJOIS-OQLLNIDSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C(=O)C(=CC3=CC=C(C=C3)F)NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1CN2C(=O)/C(=C\C3=CC=C(C=C3)F)/NC2=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-[(4-fluorophenyl)methyl]-5-[(4-fluorophenyl)methylidene]imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-fluorobenzyl)-5-(4-fluorobenzylidene)-2,4-imidazolidinedione
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